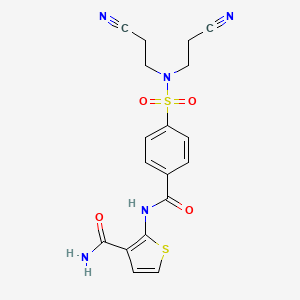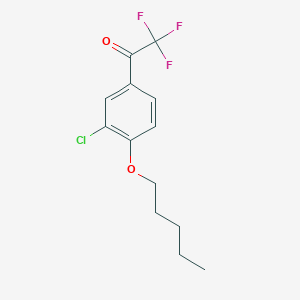
2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid is a chemical compound with the molecular formula C13H17NO6S and a molecular weight of 315.34 g/mol . This compound is characterized by the presence of an ethoxy group, a morpholinosulfonyl group, and a benzenecarboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid typically involves the following steps:
Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where ethanol reacts with a suitable precursor under acidic or basic conditions.
Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group is added via a sulfonylation reaction, where morpholine reacts with a sulfonyl chloride derivative in the presence of a base such as pyridine.
Formation of the Benzenecarboxylic Acid Moiety: The benzenecarboxylic acid moiety is introduced through a carboxylation reaction, where a suitable aromatic precursor reacts with carbon dioxide under high pressure and temperature.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include ethanol, morpholine, sulfonyl chloride derivatives, and carbon dioxide.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy or morpholinosulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid can be compared with other similar compounds, such as:
2-Ethoxybenzenecarboxylic acid: Lacks the morpholinosulfonyl group, resulting in different chemical properties and applications.
5-(Morpholinosulfonyl)benzenecarboxylic acid: Lacks the ethoxy group, leading to variations in reactivity and biological activity.
2-Ethoxy-5-(morpholinosulfonyl)benzenesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethoxy-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-2-20-12-4-3-10(9-11(12)13(15)16)21(17,18)14-5-7-19-8-6-14/h3-4,9H,2,5-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJCLSLQYRTJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2923602.png)
![2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2923605.png)
![8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride](/img/structure/B2923606.png)


![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2923609.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2923611.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2923612.png)
![3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B2923613.png)

![(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2923621.png)
![1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2923622.png)
![(E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine](/img/structure/B2923623.png)

